molecular formula C20H32N6O4 B2413881 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione CAS No. 838886-07-0

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione

Cat. No.: B2413881
CAS No.: 838886-07-0
M. Wt: 420.514
InChI Key: CVRORFXIHMZGRO-UHFFFAOYSA-N
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Description

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H32N6O4 and its molecular weight is 420.514. The purity is usually 95%.
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Biological Activity

The compound 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H30N5O3C_{18}H_{30}N_5O_3 with a molecular weight of approximately 342.43 g/mol. The structural complexity includes morpholine rings and dimethyl substituents that may influence its interaction with biological targets. The InChIKey for this compound is NMCHYWGKBADVMK-UHFFFAOYSA-N , facilitating its identification in chemical databases.

The biological activity of this compound is hypothesized to involve interactions with adenosine receptors, similar to other purine derivatives like caffeine and theophylline. These interactions can modulate various physiological processes, including:

  • CNS Stimulation : Potentially acting as a stimulant by antagonizing adenosine receptors.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways through receptor interaction.

Pharmacological studies have indicated that compounds within the purine family often exhibit significant effects on the central nervous system (CNS) and respiratory systems.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
CNS StimulationIncreased alertness and reduced fatigue
Anti-inflammatoryInhibition of pro-inflammatory cytokines
BronchodilationRelaxation of bronchial smooth muscle

Case Study 1: CNS Effects

A study evaluating the CNS effects of various purine derivatives, including the target compound, demonstrated increased locomotor activity in rodent models. This suggests a stimulatory effect consistent with adenosine receptor antagonism.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of similar compounds in vitro. The results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis involves multi-step organic reactions that require specific conditions for optimal yield. Common methods include:

  • Reagent Selection : Choosing appropriate morpholine derivatives.
  • Reaction Conditions : Maintaining controlled temperatures and pH levels.
  • Purification Techniques : Utilizing chromatography for isolating the final product.

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O4/c1-14-11-25(12-15(2)30-14)13-16-21-18-17(19(27)23(4)20(28)22(18)3)26(16)6-5-24-7-9-29-10-8-24/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRORFXIHMZGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CCN4CCOCC4)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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